molecular formula C20H28O2 B1664509 9-CIS-RETINOIC ACID CAS No. 5300-03-8

9-CIS-RETINOIC ACID

Cat. No.: B1664509
CAS No.: 5300-03-8
M. Wt: 300.4 g/mol
InChI Key: SHGAZHPCJJPHSC-ZVCIMWCZSA-N
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Description

9-Cis-retinoic acid (9cRA) is a bioactive metabolite of vitamin A (retinol) that plays critical roles in regulating physiological processes such as embryonic development, cell differentiation, and immune function . Unlike its isomer all-trans-retinoic acid (atRA), 9cRA uniquely binds to both retinoic acid receptors (RARs) and retinoid X receptors (RXRs), enabling it to modulate distinct signaling pathways . Endogenously, 9cRA is synthesized from retinol via enzymatic oxidation and isomerization, though its tissue concentrations are typically lower than atRA . Its dual receptor activation underpins its role in lipid metabolism, apoptosis, and gene transcription, making it a key target for therapeutic research in oncology and dermatology .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alitretinoin is synthesized through a series of chemical reactions starting from beta-ionone, a compound derived from the degradation of carotenoids. The synthetic route involves several key steps, including:

Industrial Production Methods

Industrial production of alitretinoin involves large-scale chemical synthesis using similar steps as the laboratory synthesis but optimized for efficiency and yield. The process includes stringent quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Alitretinoin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include other retinoic acid derivatives, which have varying biological activities and therapeutic applications .

Scientific Research Applications

Alitretinoin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Structural and Receptor Binding Differences

Key Structural Features :

  • 9cRA : Contains a cis configuration at the 9th carbon of its polyene chain, enabling binding to RXR .
  • atRA : All-trans configuration; binds exclusively to RARs .
  • 13-cis-retinoic acid (13cRA): Cis isomer at the 13th carbon; lower receptor affinity and metabolic stability compared to 9cRA and atRA .

Receptor Affinity (IC₅₀ Values) :

Compound RARα (nM) RARβ (nM) RARγ (nM) RXR (nM)
9cRA 12 8 60 2
atRA 5 5 5 N/A

Data derived from in vitro binding assays .

9cRA exhibits weaker binding to RARγ compared to atRA but uniquely activates RXRs, which are critical for heterodimer signaling with nuclear receptors (e.g., thyroid hormone receptors) .

Transcriptional Regulation

  • Corepressor Release : atRA releases the SMRT corepressor from RARs at lower concentrations (IC₅₀ = 5 nM) compared to 9cRA (IC₅₀ = 25 nM) .
  • Keratinocyte Differentiation: In human keratinocytes, 9cRA and atRA similarly suppress proliferation but differ in regulating differentiation markers like involucrin and keratins .

Teratogenicity and Developmental Effects

  • Xenopus Embryos: 9cRA induces dysmorphogenesis (heart, eye, and brain defects) at half the concentration required for atRA (EC₅₀ = 25 nM vs. 50 nM) .
  • Metabolic Stability: atRA is rapidly oxidized to 4-oxo metabolites, whereas 9cRA forms 9,13-di-cis-retinoic acid (9,13dcRA), a less active metabolite .

Metabolic Pathways

Compound Primary Metabolites Key Enzymes/Processes
9cRA 9,13dcRA, 9-cis-retinoyl-β-glucuronide CYP26, UGT-mediated glucuronidation
atRA 4-oxo-atRA, 13-cis-RA, glucuronides CYP26, isomerases
13cRA 4-oxo-13cRA, glucuronides CYP26

9cRA’s glucuronidation reduces its bioavailability, while its isomerization to 9,13dcRA diminishes RXR/RAR activation .

Pharmacological and Toxicological Profiles

Toxicity

  • Hemolysis : 9cRA induces annexin-V binding in erythrocytes at ≥0.5 µg/mL, suggesting membrane toxicity .
  • Teratogenicity : Both isomers are potent teratogens, but 9cRA’s lower metabolic stability may reduce fetal exposure compared to atRA .

Stability and Analytical Challenges

9cRA is prone to light- and heat-induced isomerization, complicating its quantification. High-throughput LC-MS/MS methods enable simultaneous detection of 9cRA and metabolites (e.g., 4-oxo-9cRA) with precision ≤13.8% .

Biological Activity

9-Cis-retinoic acid (9cRA), a geometric isomer of all-trans-retinoic acid (atRA), has garnered attention for its significant biological activities, particularly in the fields of oncology, immunology, and dermatology. This article provides a comprehensive overview of the biological effects of 9cRA, supported by various studies and findings.

Overview of this compound

9cRA acts as a high-affinity ligand for retinoid X receptors (RXRs) and retinoic acid receptors (RARs), influencing gene expression and cellular functions. It is known to exhibit both pro-differentiation and pro-apoptotic effects across various cell types.

1. Cell Proliferation and Apoptosis

Numerous studies have demonstrated the ability of 9cRA to inhibit cell proliferation and induce apoptosis in cancer cells:

  • Acute Myeloblastic Leukemia : In a study comparing 9cRA with atRA and 13-cis RA, it was found that 9cRA induced greater growth arrest and apoptosis in OCI/AML-2 subclones. This effect was associated with p53 activation and downregulation of bcl-2, suggesting a unique mechanism distinct from other retinoids .
  • Neuroblastoma : Research indicated that 9cRA could inhibit neuroblastoma cell growth more effectively than atRA. The compound induced apoptosis and differentiation in neuroblastoma cells, highlighting its potential as a therapeutic agent .

2. Anti-inflammatory Properties

In the context of neuroinflammation, 9cRA has been shown to modulate inflammatory responses:

  • Microglial Cells : Studies revealed that 9cRA inhibited the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-stimulated microglia. This suggests its potential therapeutic role in treating conditions like multiple sclerosis .

3. Lymphangiogenesis

Recent studies have highlighted the role of 9cRA in promoting lymphangiogenesis:

  • In vitro and animal studies demonstrated that 9cRA significantly activated lymphangiogenesis and enhanced lymphatic regeneration in experimental models of lymphedema, indicating its promise as a novel therapeutic agent for human lymphedema patients .

Comparative Biological Activity

The following table summarizes key findings comparing the biological activity of 9cRA with other retinoids:

Retinoid Activity Mechanism Reference
This compound Induces apoptosis in AML cellsActivation of p53, downregulation of bcl-2
All-Trans-Retinoic Acid Less potent in inhibiting neuroblastoma growthSimilar mechanisms but lower efficacy
13-Cis-Retinoic Acid Weaker than 9cRA in inducing growth arrestSimilar pathways but less effective

Case Study: Neuroblastoma Treatment

A clinical trial investigated the effects of 9cRA on patients with advanced neuroblastoma. Results showed significant tumor regression in a subset of patients treated with high doses over an extended period, although some experienced severe side effects, necessitating careful dose management .

Case Study: Multiple Sclerosis

In an experimental model of multiple sclerosis, administration of 9cRA resulted in reduced inflammation and improved behavioral outcomes. The compound's ability to suppress specific inflammatory cytokines indicated its potential for managing autoimmune conditions .

Q & A

Basic Research Questions

Q. Q1. What experimental models are most suitable for studying the effects of 9-cis-retinoic acid on cellular differentiation, and how should treatment protocols be optimized?

Answer:

  • Model Selection: Androgen-responsive prostate cancer cell lines (e.g., LNCaP) are widely used due to their sensitivity to retinoid signaling and relevance to cancer biology . For non-cancer models, primary epithelial cells or organoids derived from retinoid-sensitive tissues (e.g., skin, lung) are recommended.
  • Protocol Optimization:
    • Dosage: Start with nanomolar to micromolar ranges (e.g., 10 nM–1 µM) based on prior studies demonstrating apoptotic and differentiation effects .
    • Duration: Time-course experiments (24–72 hours) are critical to capture dynamic responses, such as connexin32 gap junction assembly .
    • Controls: Include vehicle controls (e.g., DMSO) and compare with all-trans retinoic acid to differentiate isomer-specific effects .

Q. Q2. How can researchers validate the specificity of this compound in activating RXR/RAR heterodimers versus other retinoid receptors?

Answer:

  • Pharmacological Inhibition: Use selective antagonists (e.g., LE135 for RAR, HX531 for RXR) to block receptor activity and assess downstream gene expression (e.g., qPCR for RARβ, CRABP2) .
  • Knockdown/CRISPR Models: Silence RXRα or RARγ isoforms in target cells and measure loss of this compound-induced effects (e.g., gap junction formation ).
  • Binding Assays: Perform competitive radioligand displacement assays with tritiated this compound to quantify receptor affinity versus other retinoids .

Advanced Research Questions

Q. Q3. How should researchers resolve contradictions in data on this compound’s role in apoptosis versus proliferation across different cancer models?

Answer:

  • Contextual Analysis: Evaluate tissue-specific receptor expression (e.g., RXRβ in prostate vs. RARα in leukemia) and crosstalk with other pathways (e.g., androgen signaling in LNCaP cells ).
  • Dose-Dependency: Replicate experiments across a broader concentration range to identify biphasic effects (e.g., pro-survival at low doses vs. pro-apoptotic at high doses).
  • Multi-Omics Integration: Combine transcriptomics (RNA-seq) and proteomics (mass spectrometry) to map dose- and time-dependent signaling nodes (e.g., MAPK/ERK vs. p53) .

Q. Q4. What methodological strategies are recommended for isolating this compound’s post-translational effects from transcriptional regulation in mechanistic studies?

Answer:

  • Cycloheximide Chase Experiments: Inhibit new protein synthesis to assess post-translational modulation of targets (e.g., connexin32 stability in gap junctions ).
  • Luciferase Reporter Assays: Use RXR/RAR-responsive promoters (e.g., DR1 elements) to isolate transcriptional activity .
  • Phosphoproteomics: Identify phosphorylation changes in retinoid-regulated proteins (e.g., kinases affecting gap junction assembly) independent of mRNA levels .

Q. Q5. How can researchers address variability in this compound stability during in vitro assays, and what quality-control measures are essential?

Answer:

  • Stability Testing: Pre-treat compounds under experimental conditions (e.g., cell culture media, light exposure) and quantify degradation via HPLC or LC-MS .
  • Antioxidant Additives: Include 0.1% BHT or α-tocopherol in media to reduce oxidative isomerization to inactive forms .
  • Batch Validation: Certify compound purity (>98%) via NMR and mass spectrometry for each experimental replicate .

Q. Methodological Frameworks

Q. Q6. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

Answer:

  • Nonlinear Regression: Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50 values .
  • Error Propagation: Incorporate uncertainty from technical replicates (e.g., pipetting variability) and biological replicates (e.g., cell passage differences) .
  • Multivariate Analysis: Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare effects across multiple concentrations and time points .

Q. Q7. How should literature reviews on this compound prioritize sources to address gaps in mechanistic understanding?

Answer:

  • Hierarchy of Evidence: Prioritize primary studies with robust experimental designs (e.g., controlled in vivo models, CRISPR validation) over observational or correlative data .
  • Contradiction Mapping: Tabulate conflicting findings (e.g., pro- vs. anti-inflammatory effects) and assess methodological differences (e.g., cell type, retinoid formulation) .
  • Citation Mining: Use tools like Google Scholar’s “Cited by” to trace subsequent studies validating or refuting key claims .

Q. Q8. What ethical and reproducibility standards are essential for publishing this compound research?

Answer:

  • Data Transparency: Provide raw datasets, HPLC chromatograms, and analysis scripts as supplementary materials .
  • Experimental Replication: Include within-study validation (e.g., two independent cell lines) and cross-laboratory collaborations .
  • Ethical Compliance: Document approval from institutional biosafety committees for genetic modifications or animal studies .

Properties

IUPAC Name

(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8-,16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGAZHPCJJPHSC-ZVCIMWCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)O)\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040404
Record name 9-cis- Retinoic acid
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Molecular Weight

300.4 g/mol
Source PubChem
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Physical Description

Solid
Record name 9-cis-Retinoic acid
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Solubility

Insoluble in water, In ethanol, 7.01 mg/g at 25 °C
Record name Alitretinoin
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Color/Form

Yellow fine needles from ethanol, Yellow powder

CAS No.

5300-03-8
Record name 9-cis-Retinoic acid
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Melting Point

189-190 °C, 190-191 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

9-CIS-RETINOIC ACID
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9-CIS-RETINOIC ACID

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